6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a fluoro-substituted quinolin-4-one derivative characterized by a 4-methoxybenzoyl group at position 3 and a 3-methylbenzyl substituent at position 1.
Properties
IUPAC Name |
6,8-difluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-15-4-3-5-16(10-15)13-28-14-21(24(29)17-6-8-19(31-2)9-7-17)25(30)20-11-18(26)12-22(27)23(20)28/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIKCGSYPUSYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from molecules, playing a crucial role in many cellular processes, including signal transduction, cell growth, and development.
Mode of Action
The compound acts as a substrate for phosphatases . It interacts with these enzymes, which then catalyze the removal of phosphate groups. This interaction and the subsequent enzymatic reaction lead to changes in the biochemical state of the cell.
Biochemical Pathways
The compound’s interaction with phosphatases affects various biochemical pathways. Phosphatases are involved in numerous cellular processes, and their activity can influence pathways related to cell growth, signal transduction, and other critical functions. The exact pathways affected would depend on the specific phosphatases that the compound interacts with and the cellular context.
Result of Action
The result of the compound’s action is the modulation of phosphatase activity, which can lead to changes in the phosphorylation state of various cellular proteins. This can have wide-ranging effects on cellular function, potentially influencing cell growth, signal transduction, and other processes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature. For instance, the compound is an excellent substrate for assaying acid phosphatases at low pH, suggesting that its activity might be influenced by pH.
Comparison with Similar Compounds
Table 2: Position 1 Substituent Impact
Position 3 Functional Groups: Acyl vs. Carboxylic Acid
- Target Compound : The 4-methoxybenzoyl group at position 3 is electron-rich, favoring hydrogen bonding and dipole interactions. This group may enhance binding to hydrophobic pockets in enzymes .
- Compounds: Carboxylic acid derivatives (e.g., 5-amino-6,8-difluoroquinoline-3-carboxylic acids) exhibit lower antimicrobial activity compared to ciprofloxacin, likely due to reduced membrane penetration from the ionizable carboxylic group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
